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Compound of Interest

3-(4-Piperidinyl)-1,2-
Compound Name:
benzisoxazole Hydrochloride

Cat. No.: B118677

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-fluoro-3-
(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3), a critical intermediate in
the development of prominent atypical antipsychotic drugs. While the topic requests the
synthesis of the non-fluorinated analogue, the 6-fluoro derivative is of significantly greater
interest and utility within the pharmaceutical industry, serving as the foundational scaffold for
blockbuster drugs such as Risperidone and Paliperidone.[1][2][3] This guide is designed for
researchers, medicinal chemists, and process development scientists, offering not just a
procedure, but a deep dive into the chemical rationale, critical process parameters, and safety
considerations. The protocol detailed herein is a robust "one-pot" method, valued for its
efficiency and high yield.[4]

Introduction & Significance

The benzisoxazole moiety fused with a piperidine ring represents a privileged scaffold in
modern medicinal chemistry. Its true therapeutic potential was unlocked with the introduction of
a fluorine atom at the 6-position of the benzisoxazole core. This strategic fluorination enhances
the metabolic stability and modulates the electronic properties of the molecule, contributing
significantly to the pharmacological profile of the resulting active pharmaceutical ingredients
(APIs).
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6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is the cornerstone intermediate
for the synthesis of:

e Risperidone: A potent serotonin-dopamine antagonist used in the treatment of schizophrenia
and bipolar disorder.[5]

» Paliperidone: The active metabolite of risperidone, also used as a primary treatment for
schizophrenia.[1]

« lloperidone: Another atypical antipsychotic leveraging this core structure.[1][6]

Beyond these established applications, the reactive piperidinyl nitrogen of this intermediate
serves as a versatile handle for chemical modification, allowing its use as a molecular scaffold
for developing novel compounds with potential antiproliferative, antidepressant, and
antimicrobial properties.[1][7] This application note presents a validated, efficient, and scalable
one-pot synthesis from commercially available starting materials.

Synthesis Pathway Overview

The described synthesis proceeds via a two-step sequence conducted in a single reaction
vessel. The pathway begins with the reaction of 4-(2,4-difluorobenzoyl)piperidine hydrochloride
with hydroxylamine hydrochloride to form an oxime intermediate. This is immediately followed
by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr), where the
oxime's oxygen atom displaces the fluorine atom at the 2-position of the benzene ring to form
the benzisoxazole heterocycle. The reaction concludes with acidification to precipitate the
desired product as a hydrochloride salt.[4][8]

Caption: Overall reaction scheme for the one-pot synthesis.

Materials, Equipment, and Safety
Reagents and Materials
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Molecular Wt. (

Reagent CAS Number Molar Ratio Notes
g/mol)
4-(2,4-
Difluorobenzoyl) 106266-04-0 261.70 1.0 Starting Material
piperidine HCI
Methanol
67-56-1 32.04 - Solvent
(MeOH)
Hydroxylamine o
] Oximation
Hydrochloride 5470-11-1 69.49 15
Reagent
(NH20H-HCI)
] Base for
Potassium L
] 1310-58-3 56.11 4.0 Oximation &
Hydroxide (KOH) o
Cyclization

For KOH solution

Deionized Water  7732-18-5 18.02 - )
and washing
Concentrated For pH
Hydrochloric Acid  7647-01-0 36.46 - adjustment/salt
(HCI) formation
Equipment

e Three-neck round-bottom flask with sufficient capacity
e Reflux condenser

e Mechanical or magnetic stirrer with stir bar

o Heating mantle with temperature controller and probe
e Dropping funnel

e Buchner funnel with vacuum flask and filter paper

o Standard laboratory glassware (beakers, graduated cylinders)
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e pH meter or pH indicator strips

e Vacuum oven for drying

Safety Precautions

This protocol involves hazardous materials and should be performed inside a certified chemical
fume hood by trained personnel.[9][10]

o Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and
chemically resistant gloves (e.g., nitrile) are mandatory.[9]

e Chemical Hazards:

o Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye
damage. Handle with extreme care.

o Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if
inhaled.

o Hydrochloric Acid (HCI): Corrosive. Causes severe skin burns and eye damage. May
cause respiratory irritation.[11]

o Product: The final product is classified as a skin and eye irritant.[10] Avoid inhalation of
dust.

o Emergency Procedures: Ensure an eyewash station and safety shower are immediately
accessible.[9] In case of skin contact, wash thoroughly with soap and water. For eye contact,
rinse cautiously with water for several minutes.[10][12]

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from a high-yield procedure described in the literature.[4]

Step 1: Reaction Setup

o Equip a suitable three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and
a temperature probe.
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To the flask, add 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq, e.g., 26.17 g).

Add Methanol (approx. 4 mL per gram of starting material, e.g., 105 mL).

Begin stirring the suspension at room temperature.

Add hydroxylamine hydrochloride (1.5 eq, e.g., 10.43 g) to the suspension.

Step 2: Oximation and Cyclization

e Prepare a 50% (w/w) solution of potassium hydroxide (KOH) in deionized water (e.g.,
dissolve 22.44 g of KOH in 22.44 g of water). Caution: This is a highly exothermic process.
Prepare the solution in an ice bath and add KOH pellets slowly to the water.

e Using a dropping funnel, add the prepared KOH solution dropwise to the reaction mixture
over 30-45 minutes. A slight exotherm will be observed.

 After the addition is complete, heat the reaction mixture to 40-45 °C.
e Maintain the reaction at this temperature with continuous stirring for 12-18 hours.

o Scientific Rationale: The initial addition of KOH neutralizes the hydrochloride salts and
provides the basic medium required for the nucleophilic attack of hydroxylamine on the
ketone, forming the oxime. The sustained heating then facilitates the key intramolecular
SNAr cyclization, where the deprotonated oxime attacks the carbon bearing a fluorine
atom, displacing it to form the stable benzisoxazole ring system. The 40-45 °C
temperature provides sufficient energy for the reaction while minimizing side-product

formation.[4]

Step 3: Product Isolation and Salt Formation

 After the reaction period, cool the mixture to below 30 °C using a water bath.

» Slowly and carefully, add concentrated hydrochloric acid dropwise to the stirred solution.
Monitor the pH continuously.

e Continue adding HCI until the pH of the solution is < 1.
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o Causality: The highly acidic pH ensures the complete protonation of the product's
piperidine nitrogen, forming the hydrochloride salt. This salt has significantly lower
solubility in the methanolic medium compared to its free base form, causing it to
precipitate out of the solution as a solid.

e Once the target pH is reached, cool the mixture to 0-5 °C using an ice bath.

¢ Maintain this temperature with stirring for at least 2 hours to ensure complete precipitation.

Step 4: Purification and Drying

o Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

o Wash the filter cake thoroughly with cold, purified water (e.g., 2 x 50 mL) to remove inorganic
salts and other water-soluble impurities.

e Dry the purified solid in a vacuum oven at 80-90 °C until a constant weight is achieved.

o The final product is obtained as a white to off-white crystalline solid. A typical reported yield is
90-91% with a purity of >99.5% by HPLC.[4]

Experimental Workflow Diagram
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Caption: Step-by-step laboratory workflow for the synthesis.
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Conclusion

This application note details a highly efficient, one-pot synthesis for 6-fluoro-3-(4-
piperidinyl)-1,2-benzisoxazole hydrochloride, a pivotal intermediate in pharmaceutical
manufacturing. By explaining the scientific rationale behind each step and adhering to strict
safety protocols, this guide serves as a reliable resource for researchers and developers
working to produce this valuable chemical building block. The methodology is robust, scalable,
and produces a high-purity product suitable for subsequent conversion into APIs like
Risperidone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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